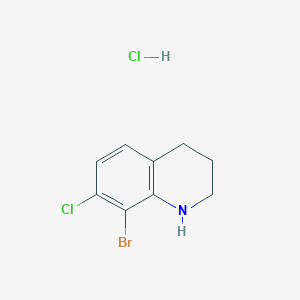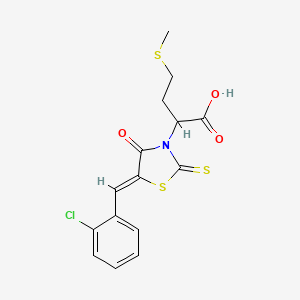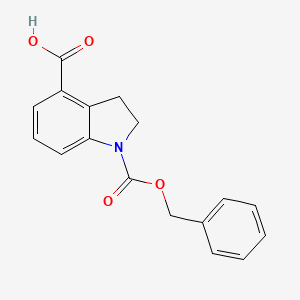
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride is a chemical compound with the molecular formula C9H9BrClN·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds
Applications De Recherche Scientifique
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves the bromination and chlorination of tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a more oxidized form, such as quinoline.
Reduction: Reduction reactions can remove halogen atoms or reduce the quinoline ring to a more saturated form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dehalogenated or more saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets. The halogen atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
- 8-Bromo-1,2,3,4-tetrahydroquinoline;hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Uniqueness
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride is unique due to the presence of both bromine and chlorine atoms on the tetrahydroquinoline ring. This dual halogenation can confer distinct chemical properties, such as increased reactivity and potential biological activity, compared to compounds with only one halogen atom.
Propriétés
IUPAC Name |
8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h3-4,12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOMUDAWOJLGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Cl)Br)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)


![3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2554778.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)

![5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine](/img/structure/B2554786.png)
![N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554787.png)


![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)
